Cas no 1239916-29-0 (Amlodipine benzoate)

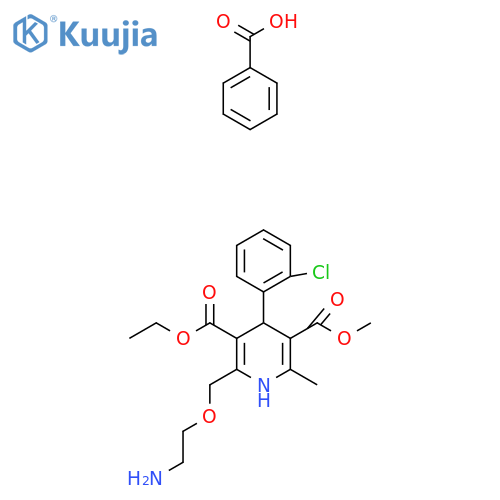

Amlodipine benzoate structure

商品名:Amlodipine benzoate

CAS番号:1239916-29-0

MF:C27H31ClN2O7

メガワット:530.997246980667

CID:4776621

Amlodipine benzoate 化学的及び物理的性質

名前と識別子

-

- Amlodipine benzoate

- Katerzia

- Katerzia (TN)

- D11881

- 3,5-Pyridinedicarboxylic acid, 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, benzoate (1:1)

-

- インチ: 1S/C20H25ClN2O5.C7H6O2/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-7(9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,8,9)

- InChIKey: RVPCEXXEUXIPEO-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=CC=1C1C(C(=O)OC)=C(C)NC(COCCN)=C1C(=O)OCC.OC(C1C=CC=CC=1)=O

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 9

- 重原子数: 37

- 回転可能化学結合数: 11

- 複雑さ: 750

- トポロジー分子極性表面積: 137

Amlodipine benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A541240-250mg |

Amlodipine Benzoate |

1239916-29-0 | 250mg |

$ 620.00 | 2023-04-19 | ||

| TRC | A541240-50mg |

Amlodipine Benzoate |

1239916-29-0 | 50mg |

$ 155.00 | 2023-04-19 | ||

| TRC | A541240-500mg |

Amlodipine Benzoate |

1239916-29-0 | 500mg |

$ 800.00 | 2023-09-09 |

Amlodipine benzoate 関連文献

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

1239916-29-0 (Amlodipine benzoate) 関連製品

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量